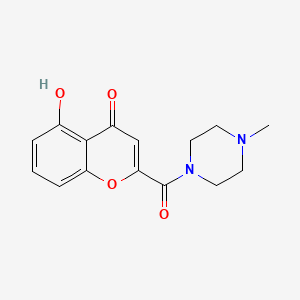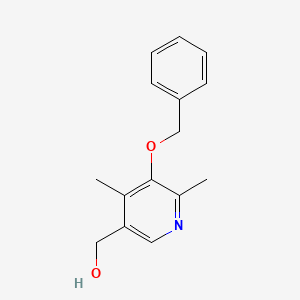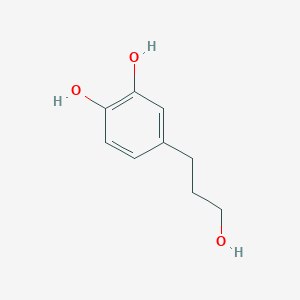
1,2-苯二酚,4-(3-羟丙基)-
描述
“1,2-Benzenediol, 4-(3-hydroxypropyl)-” is an organic compound with the molecular formula C9H12O3 . It is also known by other names such as “4-(3-Hydroxypropyl)-1,2-benzenediol” and "4-(3-Hydroxy-propyl)-benzene-1,2-diol" . The average mass of this compound is 168.190 Da .
Molecular Structure Analysis
The molecular structure of “1,2-Benzenediol, 4-(3-hydroxypropyl)-” consists of a benzene ring with two hydroxyl groups (OH) and a 3-hydroxypropyl group attached to it . The exact structure can be viewed using specialized chemical software .科学研究应用
抗氧化剂应用
- 1,2-苯二酚,4-(3-羟丙基)-,作为一种抗氧化剂,已用于食品保鲜,特别是在虾的储存中。它能有效防止褐变并延长储存时间 (郑永华,2005).
二次有机气溶胶 (SOA) 的形成2. 儿茶酚 (1,2-苯二酚) 在生物质燃烧产生的 SOA 形成中很重要,它会发生反应生成 4-硝基儿茶酚等物质,对大气化学有相当大的影响 (Z. Finewax, J. D. de Gouw, P. Ziemann, 2018).
生物和医学研究3. 对 1,2-苯二酚衍生物的研究表明它们在各种生物和医学应用中具有潜力,例如它们在皮肤美白和神经保护活性中的作用。这包括对 4-(1-苯乙基)1,3-苯二酚等化合物的研究 (G. Vielhaber, G. Schmaus, K. Jacobs, H. Franke, Sabine Lange, M. Herrmann, H. Joppe, O. Koch, 2007).
化学合成和反应4. 在化学合成领域,1,2-苯二酚衍生物已被用于各种化学反应和产物形成中,包括它们在何首乌毛根培养物中转化为糖苷 (颜春燕,R. 于,张章,L. 孔,2007).
抗菌活性5. 从 1,2-苯二酚中提取物已显示出对食源性细菌的抗菌活性,表明它们在食品安全和保鲜中的潜在用途 (Min-Gi Kim, Hoi-Seon Lee, 2014).
属性
IUPAC Name |
4-(3-hydroxypropyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPQXXDBLPEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459000 | |
| Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46118-02-9 | |
| Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


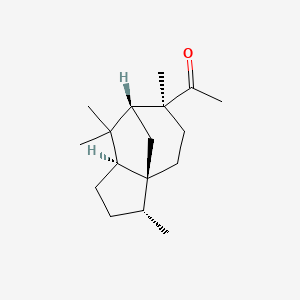
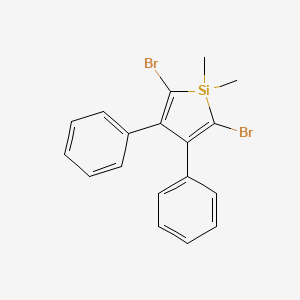

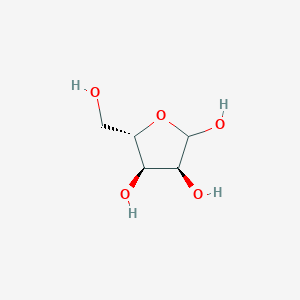
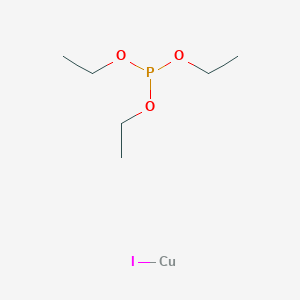
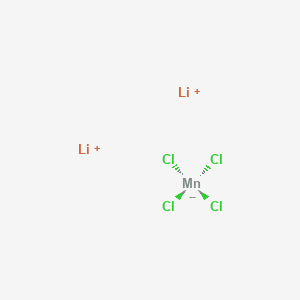
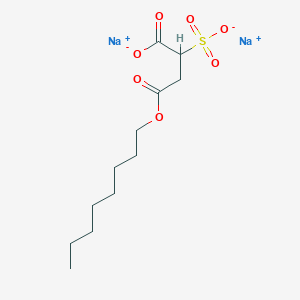
![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)
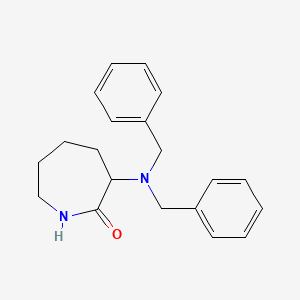

![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)

